Ginsenoside Ra6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

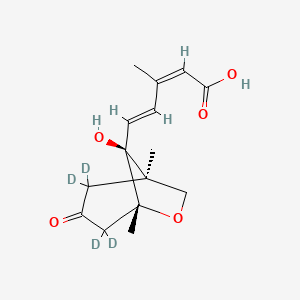

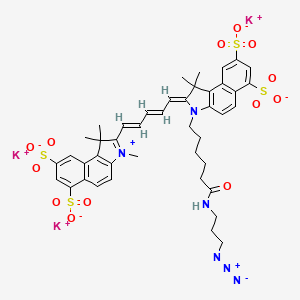

Ginsenoside Ra6, also known as Ginsenoside IV, is a triterpenoid saponin found in the roots of Panax ginseng. Ginsenosides are the primary active components responsible for the medicinal properties of ginseng, which has been used in traditional medicine for centuries. This compound is one of the rare ginsenosides, known for its unique pharmacological effects and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ra6 involves the enzymatic transformation of major ginsenosides. Specific glycosidases, such as β-glucosidase and β-xylosidase, are used to hydrolyze the side chain glycogroups of ginsenosides, resulting in the formation of rare ginsenosides like Ra6 .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using engineered strains of Saccharomyces cerevisiae. This method involves the metabolic engineering of yeast to express key enzymes involved in the biosynthesis of rare ginsenosides .

Analyse Chemischer Reaktionen

Types of Reactions: Ginsenoside Ra6 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for modifying the structure and enhancing the bioavailability of the compound.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed: The hydrolysis of this compound can lead to the formation of deglycosylated derivatives, which are more readily absorbed into the bloodstream and exhibit enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a precursor for the synthesis of other bioactive compounds.

Biology:

- Studied for its role in modulating cellular signaling pathways and gene expression.

Medicine:

- Exhibits anti-inflammatory, anti-cancer, and neuroprotective effects.

- Potential therapeutic agent for treating sepsis by inhibiting systemic inflammation .

Industry:

- Used in the development of functional foods and nutraceuticals.

Wirkmechanismus

Ginsenoside Ra6 exerts its effects through multiple molecular targets and pathways. It modulates the activity of various signaling molecules, including nuclear factor κB and mitogen-activated protein kinases. Additionally, it induces the expression of anti-inflammatory cytokines such as interleukin-10 and microRNA-146a, which play a crucial role in reducing inflammation and promoting immune homeostasis .

Vergleich Mit ähnlichen Verbindungen

Ginsenoside Ra6 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:

Ginsenoside Rb1: Known for its anti-inflammatory and anti-cancer effects.

Ginsenoside Rg1: Exhibits neuroprotective and anti-fatigue properties.

Ginsenoside Re: Studied for its cardiovascular benefits and immune-modulating effects.

This compound stands out for its potent anti-inflammatory activity and potential therapeutic applications in treating systemic inflammation and sepsis .

Eigenschaften

Molekularformel |

C58H96O24 |

|---|---|

Molekulargewicht |

1177.4 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-but-2-enoate |

InChI |

InChI=1S/C58H96O24/c1-10-12-36(62)74-24-31-40(65)43(68)47(72)51(78-31)81-49-45(70)39(64)30(23-60)77-53(49)80-35-16-18-55(6)33(54(35,4)5)15-20-56(7)34(55)21-28(61)37-27(14-19-57(37,56)8)58(9,17-11-13-26(2)3)82-52-48(73)44(69)41(66)32(79-52)25-75-50-46(71)42(67)38(63)29(22-59)76-50/h10,12-13,27-35,37-53,59-61,63-73H,11,14-25H2,1-9H3/b12-10+/t27-,28+,29+,30+,31+,32+,33-,34+,35-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53-,55-,56+,57+,58-/m0/s1 |

InChI-Schlüssel |

QOGHAXHWJGZEST-XEUUVMKCSA-N |

Isomerische SMILES |

C/C=C/C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C[C@H]([C@H]6[C@]5(CC[C@@H]6[C@](C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C)CO)O)O)O)O)O |

Kanonische SMILES |

CC=CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6C5(CCC6C(C)(CCC=C(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)

![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)

![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)

![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)

![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)